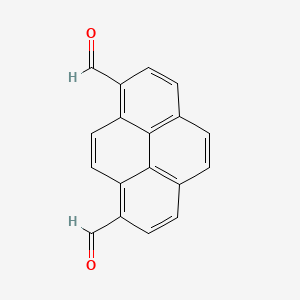

Pyrene-1,8-dicarbaldehyde

Description

Pyrene-1,8-dicarbaldehyde (CAS: 252338-02-6, molecular formula: C₁₈H₁₀O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two aldehyde groups at the 1,8-positions of the pyrene core. With a molecular weight of 258.27 g/mol, it exhibits a predicted density of 1.393 g/cm³ and a boiling point of 501.3°C . This compound is synthesized via formylation of 1,8-dibromopyrene using dimethylformamide (DMF) as a reagent, followed by purification via gradient column chromatography (yield: 21%) . Its aldehyde groups enable applications in macrocyclic receptor synthesis for fluorescent probes and environmental monitoring .

Propriétés

Formule moléculaire |

C18H10O2 |

|---|---|

Poids moléculaire |

258.3 g/mol |

Nom IUPAC |

pyrene-1,8-dicarbaldehyde |

InChI |

InChI=1S/C18H10O2/c19-9-13-5-3-11-1-2-12-4-6-14(10-20)16-8-7-15(13)17(11)18(12)16/h1-10H |

Clé InChI |

BOHZVQYHWJYDDS-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C(C=C2)C=O)C=CC4=C(C=CC1=C43)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,8-dibromopyrene, followed by formylation using a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrene-1,8-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Pyrene-1,8-dicarboxylic acid.

Reduction: Pyrene-1,8-dihydroxymethyl.

Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pyrene-1,8-dicarbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).

Biology: Employed in the development of fluorescent probes for imaging and sensing applications.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mécanisme D'action

The mechanism of action of pyrene-1,8-dicarbaldehyde involves its interaction with molecular targets through its formyl groups and aromatic ring. The compound can undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making this compound useful in photodynamic therapy . Additionally, its ability to form stable complexes with metal ions enhances its application in metal-organic frameworks (MOFs) and catalysis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrene-1,6-dicarbaldehyde (Isomer Comparison)

Key distinctions include:

- Synthesis Yield : Pyrene-1,6-dicarbaldehyde is obtained in a slightly higher yield (25%) compared to the 1,8-isomer (21%) under identical conditions .

- Applications : Both isomers are used in macrocyclic Schiff base synthesis, but the 1,8-isomer’s geometry may favor stronger π-π stacking interactions in supramolecular assemblies .

Table 1: Comparison of Pyrene Dicarbaldehyde Isomers

| Property | Pyrene-1,8-dicarbaldehyde | Pyrene-1,6-dicarbaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 258.27 | 258.27 |

| Aldehyde Positions | 1,8 | 1,6 |

| Synthesis Yield | 21% | 25% |

| Key Applications | Fluorescent probes, macrocycles | Similar to 1,8-isomer |

Naphthalene-1,8-dicarbaldehyde

Differences include:

- Environmental Behavior: Produced during acenaphthene oxidation by NO₃ radicals, it has a lower vapor pressure than acenaphthenone, enhancing its role in secondary organic aerosol (SOA) formation . In contrast, pyrene derivatives are less volatile due to their larger aromatic system.

- Atmospheric Impact : Naphthalene derivatives dominate SOA formation in urban environments, while pyrene derivatives are more relevant in high-temperature combustion processes .

Pyrene Carboxylic Acids and Other Derivatives

- Pyrene-1,8-dicarboxylic Acid (CAS: 838836-76-3, C₁₈H₁₀O₄): The carboxylic acid derivative exhibits higher polarity and lower volatility than the aldehyde, favoring applications in water-soluble sensors or metal-organic frameworks (MOFs) .

- Its electron-withdrawing nitro groups contrast sharply with the electron-rich aldehydes, altering fluorescence and redox properties .

Table 2: Key Pyrene Derivatives and Their Properties

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| This compound | Two aldehydes (1,8) | 258.27 | Macrocycle synthesis, fluorescence |

| Pyrene-1,8-dicarboxylic Acid | Two carboxylic acids (1,8) | 290.27 | MOFs, water-soluble probes |

| 1,8-Dinitropyrene | Two nitro groups (1,8) | 268.25 | Environmental pollutant, carcinogen |

| Pyrene-4-carbaldehyde | Single aldehyde (4) | 230.26 | Reduced steric hindrance, sensors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.